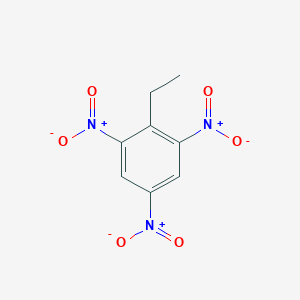

2-Ethyl-1,3,5-trinitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-1,3,5-trinitrobenzene is a useful research compound. Its molecular formula is C8H7N3O6 and its molecular weight is 241.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Molecular Formula : C₈H₇N₃O₆

- Molecular Weight : 241.16 g/mol

- Density : 1.528 g/cm³

- Boiling Point : 337.6 °C

- Flash Point : 159.3 °C

These properties indicate that ETNB is a stable compound with a high boiling point, making it suitable for various high-energy applications.

Explosives and Munitions

ETNB is primarily recognized for its role as an explosive material. It is classified as an insensitive high explosive (IHE), which means it has a reduced sensitivity to shock and friction compared to traditional explosives. This characteristic makes ETNB particularly valuable in military applications where safety and stability are paramount.

Case Study: Military Applications

A study highlighted the use of ETNB in military ordnance, specifically in formulations designed to minimize the risk of accidental detonation while maintaining effective explosive performance. The compound can be incorporated into composite explosives, enhancing their energy output and stability under various environmental conditions .

Research in Energetic Materials

Research into ETNB has expanded into understanding its thermal stability and decomposition pathways. Studies have utilized advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to analyze trace compounds in ETNB formulations, providing insights into its purity and performance characteristics.

Findings on Thermal Decomposition

Research indicates that the thermal decomposition of ETNB can lead to the formation of various nitroso and nitrated derivatives, which may influence the overall performance of explosive formulations . This knowledge is crucial for developing safer and more efficient energetic materials.

Analytical Chemistry Applications

ETNB serves as a model compound for studying nitroaromatic compounds in analytical chemistry. Its distinct chemical structure allows researchers to investigate reaction mechanisms, degradation pathways, and interactions with other chemical species.

Analytical Techniques

Techniques such as high-performance liquid chromatography (HPLC) have been employed to quantify ETNB in complex matrices. These methods are essential for ensuring quality control in manufacturing processes involving explosives .

Environmental Impact Studies

Given the potential environmental risks associated with nitroaromatic compounds, research has also focused on the environmental behavior of ETNB. Studies have explored its persistence in soil and water systems, assessing its biodegradability and potential toxic effects on ecosystems.

Environmental Monitoring

Monitoring programs have been established to track the presence of ETNB and related compounds in contaminated sites, emphasizing the need for remediation strategies to mitigate environmental impacts .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Explosives & Munitions | Used in military ordnance as an insensitive high explosive | Enhances safety and stability in explosive formulations |

| Energetic Materials Research | Studied for thermal stability and decomposition pathways | LC-MS used for trace analysis; important for performance |

| Analytical Chemistry | Model compound for studying nitroaromatic reactions | HPLC techniques developed for quantification |

| Environmental Studies | Investigated for persistence and toxicity in ecosystems | Monitoring programs established for contamination |

Propriétés

Numéro CAS |

13985-60-9 |

|---|---|

Formule moléculaire |

C8H7N3O6 |

Poids moléculaire |

241.16 g/mol |

Nom IUPAC |

2-ethyl-1,3,5-trinitrobenzene |

InChI |

InChI=1S/C8H7N3O6/c1-2-6-7(10(14)15)3-5(9(12)13)4-8(6)11(16)17/h3-4H,2H2,1H3 |

Clé InChI |

VDKWJWFQFPWXFC-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

CCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

13985-60-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.